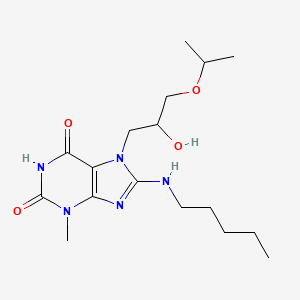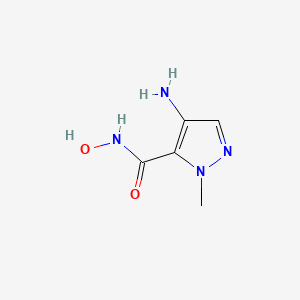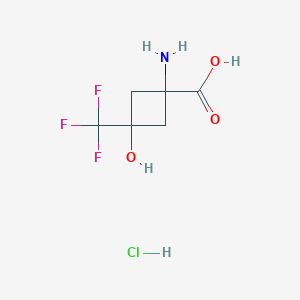
1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2R)-2- (3,4-difluorophenyl)cyclopropanecarboxylic Acid” is an intermediate used to prepare AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis . It is also used to synthesize triazolopyrimidine derivatives as P2T receptor antagonists .
Synthesis Analysis
The synthesis of “(1R,2R)-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid” can be achieved from Triethyl phosphonoacetate and (1S)-2-chloro-1- (3,4-difluorophenyl)-1-ethanol .Molecular Structure Analysis
The molecular formula of this compound is C10H8F2O2, and its molecular weight is 198.17 .Physical And Chemical Properties Analysis
The compound has a melting point of 78 - 81°C and a predicted boiling point of 308.1±42.0 °C . Its predicted density is 1.435±0.06 g/cm3 . It is slightly soluble in chloroform and DMSO, and sparingly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar chemical compounds to 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide has focused on their synthesis and potential applications. A study by Zhou et al. (2021) established a high-yield synthetic method for a related compound, emphasizing the relevance of such chemicals in various fields, including medicinal chemistry and material science (Zhou et al., 2021).
Pharmacological Applications
Another significant area of research involves the pharmacological applications of fluorinated compounds. Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, highlighting their potential in brain imaging and receptor mapping, which is crucial for understanding various neurological conditions (Lang et al., 1999).
Material Science Applications
In material science, the synthesis and properties of aromatic polyamides containing cyclohexane structures have been explored, with Hsiao et al. (1999) demonstrating the preparation of polymers with excellent thermal stability and solubility, useful for high-performance materials (Hsiao et al., 1999).
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c19-15-5-3-14(4-6-15)18(9-10-18)16(22)20-13-17(23-12-11-21)7-1-2-8-17/h3-6,21H,1-2,7-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDMQHMPSICQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2430975.png)








![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)

